

Technical Master Guide: 3-Bromopyruvic Acid Hydrate (3-BP)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Bromopyruvic acid hydrate

CAS No.: 206860-50-6

Cat. No.: B1438462

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The Metabolic Interceptor for Glycolytic Tumors^[1]

Part 1: Executive Summary

3-Bromopyruvic acid (3-BP) is a synthetic halogenated pyruvate derivative that acts as a potent alkylating agent and metabolic inhibitor.^{[1][2][3]} Unlike conventional chemotherapies that target DNA replication, 3-BP targets the "Warburg Effect"—the reliance of cancer cells on aerobic glycolysis.^[1]

Its primary mechanism involves the rapid alkylation of Hexokinase II (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to catastrophic ATP depletion and mitochondrial collapse. However, its high chemical reactivity presents significant stability challenges in experimental settings.^[1] This guide provides the rigorous physicochemical grounding and standardized protocols required to utilize 3-BP effectively and reproducibly.

Part 2: Physicochemical Profile & Stability

3-BP is commercially available primarily as a hydrate.^[1] Researchers often overlook the distinction between the anhydrous and hydrate forms, leading to molarity errors.^[1]

Furthermore, as an

-haloketone, it is highly susceptible to hydrolysis at neutral or alkaline pH.[1]

Core Properties Table

Property	Specification	Notes
IUPAC Name	3-Bromo-2-oxopropanoic acid hydrate	
CAS Number	206860-50-6 (Hydrate) / 1113-59-3 (Anhydrous)	Critical: Verify CAS on vendor vial.[1]
Molecular Weight	184.97 g/mol (Hydrate)	Use this for Molarity calc.[1] (Anhydrous is 166.96).[1][4][5]
Solubility	Water, PBS, Methanol	Highly soluble in aqueous media.[1]
Acidity (pKa)	~2.5 (Carboxylic acid)	Strongly acidic in solution.[1] Must be buffered.
Stability	Unstable at pH > 7.0; Light sensitive.[1]	Rapidly cyclizes or hydrolyzes in basic media.[1]

The Stability Paradox

3-BP is an acid.[1] When dissolved in water, the pH drops significantly (often < 3.0).[1]

- **Artifact Risk:** If added directly to cell culture media without neutralization, the acidity alone can kill cells, mimicking a "therapeutic effect." [1]
- **Degradation Risk:** If neutralized to pH 7.4 and stored, the bromine atom becomes a leaving group, leading to hydrolysis (forming hydroxypyruvate) or polymerization.[1]
- **Solution:** Prepare fresh immediately before use. Never store neutralized stock solutions.

Part 3: Mechanism of Action

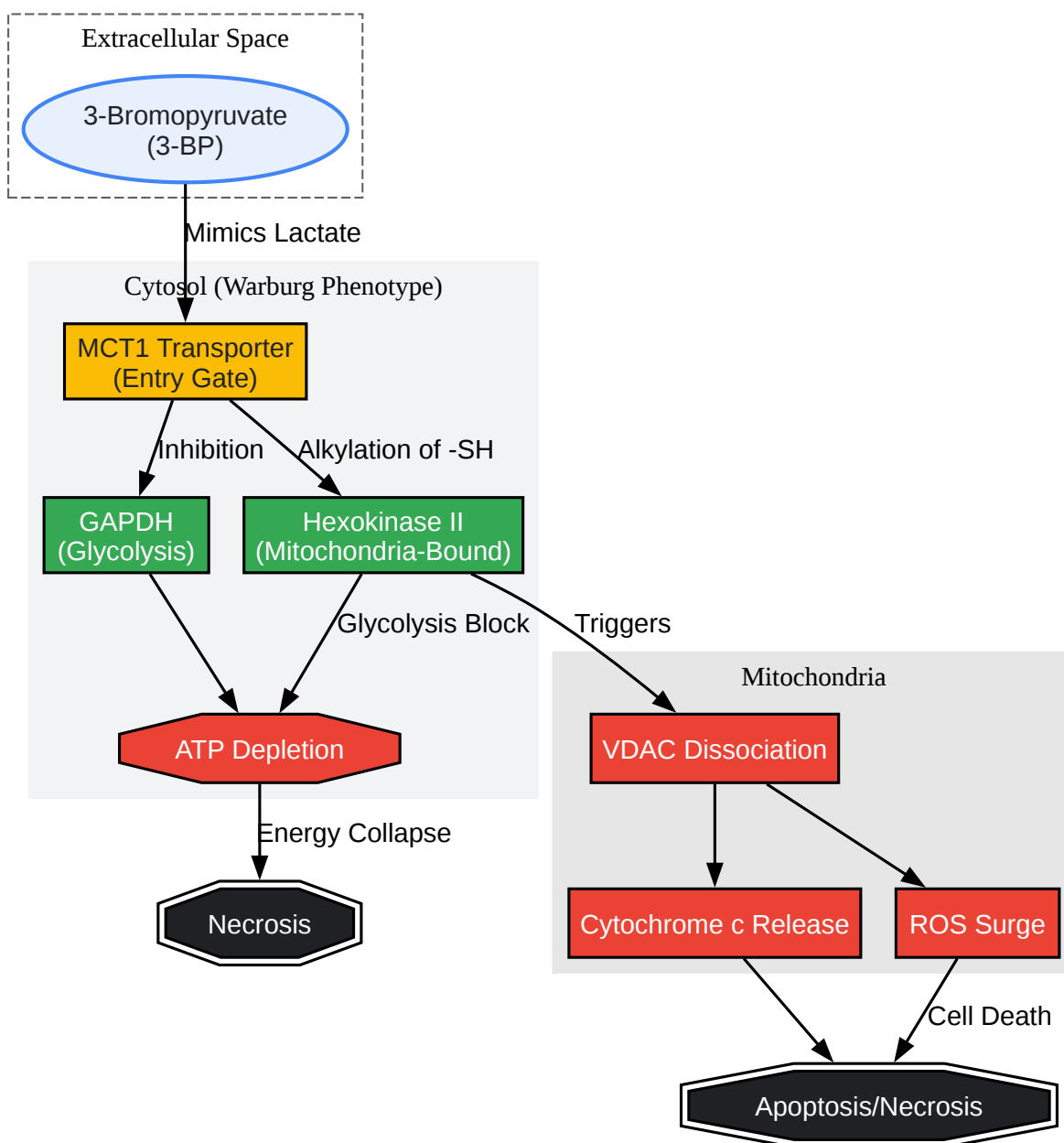
3-BP acts as a "Trojan Horse." It mimics lactate and pyruvate, tricking tumor cells into importing it via Monocarboxylate Transporter 1 (MCT1), which is frequently overexpressed in glycolytic

tumors.[1]

Key Targets

- Hexokinase II (HK2): 3-BP alkylates the thiol (-SH) groups of HK2.[1] This dissociates HK2 from the Voltage-Dependent Anion Channel (VDAC) on the mitochondrial outer membrane, triggering the release of Cytochrome c and apoptosis.[1][6]
- GAPDH: Inhibition of this cytosolic enzyme blocks the glycolytic payoff phase, halting ATP production.[1][7]
- Succinate Dehydrogenase (SDH): 3-BP inhibits mitochondrial Complex II, shutting down the TCA cycle.[1]

Pathway Visualization



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Figure 1: The Multi-Target Mechanism of 3-BP. Entry via MCT1 leads to simultaneous glycolytic blockade and mitochondrial permeabilization.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Stock Solution (Self-Validating)

Objective: Prepare a stable, non-toxic vehicle control stock. Constraint: Do not store. 3-BP degrades by ~50% within hours at neutral pH.[1]

- Weighing: Calculate mass based on MW 184.97 (Hydrate).
 - Example: To make 10 mL of 100 mM stock, weigh 185 mg.[1]
- Solvent Choice: Dissolve in ice-cold PBS (Phosphate Buffered Saline).[1]
 - Check: The solution will turn acidic (pH ~3-4).[1]
- Neutralization (The Critical Step):
 - Place the tube on ice.[1]
 - Slowly add 1N NaOH dropwise while monitoring with a micro-pH probe or pH paper.[1]
 - Target pH: 7.0 - 7.4.
 - Warning: Do not overshoot to pH > 8.0, or rapid hydrolysis will occur (solution turns yellow/brown).[1]
- Sterilization: Immediately filter through a 0.22 μ m PES membrane.[1]
- Usage: Use within 30 minutes. Discard remainder.

Protocol B: In Vitro Cytotoxicity Assay

Objective: Determine IC50 while controlling for pH artifacts.

- Seeding: Seed tumor cells (e.g., HepG2, MCF-7) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

- Treatment:
 - Prepare fresh 3-BP stock (as above).
 - Dilute in complete media to concentrations: 0, 10, 25, 50, 100, 200 μ M.[1]
 - Control: Add a "Vehicle Control" well with PBS adjusted to the same pH/volume to ensure toxicity isn't due to salinity or pH shift.[1]
- Incubation:
 - Short Exposure: 2-4 hours (mimics pharmacokinetics of rapid clearance).[1]
 - Wash: Remove drug-containing media, wash with PBS, and replace with fresh media.[1]
 - Recovery: Incubate for 24-48 hours.[1]
- Readout: MTT or CellTiter-Glo assay.
 - Note: Since 3-BP affects mitochondria, MTT (dependent on mitochondrial reductase) may show toxicity earlier than cell death.[1] Verify with Trypan Blue or Annexin V if ambiguous.
[1]

Part 5: Therapeutic Challenges & Safety

While 3-BP is highly effective in preclinical models (eradicating large tumors in rats), clinical translation faces barriers.[1]

- Administration Pain: 3-BP is an alkylator and can cause burning/pain at the injection site (chemical phlebitis).[1]
- Systemic Toxicity: High doses (>50 mg/kg) can cause liver and kidney damage.[1] However, therapeutic doses (e.g., intra-arterial infusion) often show a wide safety margin because normal cells (low MCT1, high antioxidant capacity) are protected.[1]
- MCT1 Dependency: Tumors with low MCT1 expression are naturally resistant.[1] Screening for MCT1 status is a necessary inclusion criterion.[1]

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- To cite this document: BenchChem. [Technical Master Guide: 3-Bromopyruvic Acid Hydrate (3-BP)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1438462/docs#technical-master-guide-3-bromopyruvic-acid-hydrate-3-bp\]](https://www.benchchem.com/product/b1438462/docs#technical-master-guide-3-bromopyruvic-acid-hydrate-3-bp)

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